molecular formula C10H15NO4 B1677291 Clasto-lactacystin beta-lactone CAS No. 154226-60-5

Clasto-lactacystin beta-lactone

Cat. No. B1677291
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-NBBQQVJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clasto-lactacystin beta-lactone is a potent, irreversible, and cell-permeable 20S proteasome inhibitor . It is an active metabolite of lactacystin and is known to inhibit cell-cycle progression in cancer cells .


Synthesis Analysis

Clasto-lactacystin beta-lactone is synthesized from lactacystin . The synthetic pathway relies upon a novel stereospecific synthesis of an oxazoline intermediate and a unique stereoselective addition of a formyl amide to the oxazoline .


Molecular Structure Analysis

The molecular formula of Clasto-lactacystin beta-lactone is C10H15NO4 . Its molecular weight is 213.23 .


Chemical Reactions Analysis

Clasto-lactacystin beta-lactone acts on the N-terminal threonine of subunit proteasome β-subunit X . It also inhibits 20S proteasome activity in Haloferax volcanii by acting in the N-threonine residue of the β-type subunits .


Physical And Chemical Properties Analysis

Clasto-lactacystin beta-lactone is a solid substance . It is soluble in DMSO to 75 mM and in water to 10 mM .

Scientific Research Applications

  • Mechanism of Action and Cellular Effects :

    • Clasto-lactacystin beta-lactone is a derivative of lactacystin, a Streptomyces metabolite, which acts as a precursor to this compound. It specifically targets the 20 S proteasome, an essential part of the ubiquitin-proteasome pathway for intracellular protein degradation, suggesting its potential in studies related to cellular protein regulation (Dick et al., 1996).
    • In Neuro 2A mouse neuroblastoma cells and MG-63 human osteosarcoma cells, Clasto-lactacystin beta-lactone induces neurite outgrowth and inhibits cell cycle progression, indicating its usefulness in neurological and cancer research (Fenteany et al., 1994).
  • Synthetic and Chemical Studies :

    • The synthesis of Clasto-lactacystin beta-lactone has been achieved through a process that involves specific stereoselective steps. This synthesis work contributes to the understanding of its chemical structure and potential for modification, which is important in medicinal chemistry (Yoon et al., 2007).
  • Biological and Medical Research Applications :

    • Clasto-lactacystin beta-lactone has been studied for its effects on the growth and development of parasites such as Entamoeba histolytica and Entamoeba invadens. These studies have implications for understanding parasite biology and potential therapeutic interventions (Makioka et al., 2002).
    • In cardiomyocyte cultures exposed to anoxia-reoxygenation, Clasto-lactacystin beta-lactone showed protective effects against cell death, suggesting its potential in cardiac research and therapy (Surova et al., 2009).

Safety And Hazards

Clasto-lactacystin beta-lactone may be harmful if inhaled, causes respiratory tract irritation, skin irritation, and eye irritation. It is also toxic if swallowed .

Future Directions

Clasto-lactacystin beta-lactone has been used in research to study its effects on memory improvements in mice . It has also been used as a proteasome inhibitor in human ovarian surface epithelium (HOSE) cells . Chronic treatment with this drug may be a prospective model of cardiorenal damage suitable for testing pharmacological drugs as protective agents .

properties

IUPAC Name

(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6+,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWHHUJACGNMZ-NBBQQVJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clasto-lactacystin beta-lactone

CAS RN

154226-60-5
Record name clasto-Lactacystin β-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clasto-lactacystin beta-lactone
Reactant of Route 2
Clasto-lactacystin beta-lactone
Reactant of Route 3
Clasto-lactacystin beta-lactone
Reactant of Route 4
Clasto-lactacystin beta-lactone
Reactant of Route 5
Clasto-lactacystin beta-lactone
Reactant of Route 6
Clasto-lactacystin beta-lactone

Citations

For This Compound
435
Citations
G Fenteany, RF Standaert… - Proceedings of the …, 1994 - National Acad Sciences
… A related beta-lactone, clasto-lactacystin beta-lactone, formally the product of elimination of N-acetylcysteine from lactacystin, is also active, whereas the corresponding clastolactacystin …
Number of citations: 296 www.pnas.org
KG Barringhaus, ME Matsumura - Experimental & Clinical …, 2007 - ncbi.nlm.nih.gov
… When exposed to aqueous solutions, lactacystin is converted to its active form clasto-lactacystin beta-lactone, which covalently binds to and irreversibly inactivates the proteasome (5,6). …
Number of citations: 31 www.ncbi.nlm.nih.gov
J Briot, E Arbey, D Goudounèche… - Experimental …, 2023 - Wiley Online Library
… with 50 μM of clasto-lactacystin beta-lactone for 24 hours. … treated with 50 μM of clasto-lactacystin beta-lactone for 24 hours. … with 50 μM of clasto-lactacystin beta-lactone for 24 hours. …
Number of citations: 1 onlinelibrary.wiley.com
AJ Zandy, S Bassnett - Investigative ophthalmology & visual …, 2007 - iovs.arvojournals.org
… Three proteasome inhibitors (NLVS, MG132, and clasto-lactacystin beta-lactone) were … the proteasome inhibitors NLVS, MG132, and clasto-lactacystin beta-lactone. In vivo, the trypsin-…
Number of citations: 47 iovs.arvojournals.org
J Felsenberg, Y Dyck, A Kloß… - Journal of …, 2014 - journals.biologists.com
… We test this hypothesis by comparing the effect of MG132 and the more specific proteasome inhibitor clasto-lactacystin beta-lactone (β-lactone). We show that these two inhibitors block …
Number of citations: 14 journals.biologists.com
AJ LaGier, LR Katzman, ME Fini - … Ophthalmology & Visual …, 2006 - iovs.arvojournals.org
Purpose:: Corneal stromal cells undergo a phenotypic transition into repair cells as a response to injury (in vivo) or serum (in cell culture). A hallmark of this transition is loss of corneal …
Number of citations: 0 iovs.arvojournals.org
DL Flanigan Jr - 2004 - search.proquest.com
Lactacystin is a microbial metabolite isolated by Omura that exhibits neurotrophic activity in neuroblastoma cell lines. Lactacystin and especially its β-lactone analog are the first …
Number of citations: 3 search.proquest.com
D VIe, Z VIu, OO Moĭbenko - Fiziolohichnyi Zhurnal (Kiev, Ukraine …, 2006 - europepmc.org
… It was also shown that clasto-lactacystin beta-lactone, a specific proteasome inhibitor significantly depresses RNase activity of the proteasome. Thus, proteasome is capable to degrade …
Number of citations: 4 europepmc.org
I Silva-Jardim, MF Horta, FJ Ramalho-Pinto - Acta tropica, 2004 - Elsevier
Proteasomes are multisubunit proteases that exist universally among eukaryotes. They have multiple proteolytic activities and are believed to have important roles in regulating cell cycle…
Number of citations: 54 www.sciencedirect.com
SK Gupta - 2008 - 202.54.249.144
… However, inhibition of proteasomal proteolytic activity by clasto-lactacystin beta-lactone (CLBL) and Z-Leu-Leu-Leu-CHO (MG132), which are specific inhibitors of the 20S proteasomal …
Number of citations: 0 202.54.249.144

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.